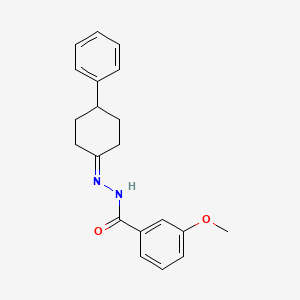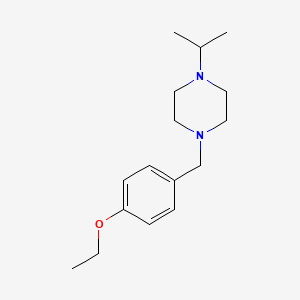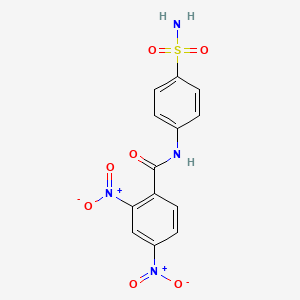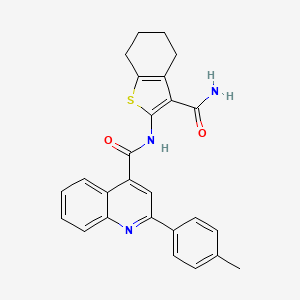
3-Methoxy-N'-(4-phenylcyclohexylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N’~1~-(4-phenylcyclohexyliden)benzohydrazide: is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a phenylcyclohexylidene moiety, and a benzohydrazide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N’~1~-(4-phenylcyclohexyliden)benzohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 3-methoxybenzoic acid with hydrazine hydrate to form 3-methoxybenzohydrazide.
Cyclohexylidene Formation: The next step is the condensation of 3-methoxybenzohydrazide with 4-phenylcyclohexanone under acidic or basic conditions to form the desired product.
The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid or basic catalysts like sodium hydroxide.
Temperature: The reactions are typically carried out at reflux temperatures (around 80-100°C).
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This can involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N’~1~-(4-phenylcyclohexyliden)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: 3-methoxybenzoic acid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-Methoxy-N’~1~-(4-phenylcyclohexyliden)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-Methoxy-N’~1~-(4-phenylcyclohexyliden)benzohydrazide is investigated for its potential therapeutic effects. It may act on specific biological targets, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-N’~1~-(4-phenylcyclohexyliden)benzohydrazide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
3-Methoxy-N’-(4-phenylcyclohexylidene)benzohydrazide: A closely related compound with slight structural differences.
Uniqueness
3-Methoxy-N’~1~-(4-phenylcyclohexyliden)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy group, phenylcyclohexylidene moiety, and benzohydrazide core make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-methoxy-N-[(4-phenylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-9-5-8-17(14-19)20(23)22-21-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-9,14,16H,10-13H2,1H3,(H,22,23) |
InChI Key |
LWGSSYUMJKBUNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=C2CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10889785.png)

![2-[(E)-2-cyano-2-(4-methyl-1,3-thiazol-2-yl)ethenyl]benzoic acid](/img/structure/B10889799.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10889808.png)
![N-(naphthalen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10889820.png)
![{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10889824.png)
![Cyclopropyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10889835.png)
![ethyl 3-({[3-chloro-2-(methoxycarbonyl)-1-benzothiophen-6-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10889842.png)

![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone](/img/structure/B10889859.png)

![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10889869.png)

![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889875.png)
